molecular formula C8H8BrClO B1290134 1-(Bromomethyl)-4-chloro-2-methoxybenzene CAS No. 76283-12-0

1-(Bromomethyl)-4-chloro-2-methoxybenzene

Cat. No. B1290134
CAS RN: 76283-12-0
M. Wt: 235.5 g/mol
InChI Key: WQIRCKXHQCBEKU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-chloro-2-methoxybenzene is an aromatic compound, which is also known as 4-chloro-2-methoxy-1-bromobenzene or 4-chloro-2-methoxy-1-bromobenzene. It is an organobromine compound and belongs to the family of halogenated aromatic compounds. It has a molecular formula of C7H7BrClO and a molecular weight of 235.52 g/mol.

Scientific Research Applications

Organic Synthesis Intermediates

1-(Bromomethyl)-4-chloro-2-methoxybenzene: is widely used as an intermediate in organic synthesis. Its reactivity due to the bromomethyl group makes it a valuable building block for constructing more complex molecules. It’s particularly useful in the synthesis of various aromatic compounds, where it can introduce a methoxybenzene moiety into the target molecule .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of a variety of drug molecules. Its halogenated structure is amenable to further chemical modifications, allowing for the creation of diverse pharmacophores which are central to drug design and discovery .

Material Science

The bromomethyl group in 1-(Bromomethyl)-4-chloro-2-methoxybenzene can be utilized in material science for the modification of surfaces or the creation of polymers with specific properties. It can act as a crosslinking agent, providing a way to alter the mechanical strength or thermal stability of materials .

Catalyst Development

Researchers have explored the use of 1-(Bromomethyl)-4-chloro-2-methoxybenzene in the development of catalysts. Its structure can be incorporated into catalyst systems that facilitate various chemical reactions, potentially increasing their efficiency or selectivity .

Peptide Synthesis

This compound has been employed as an alkylating agent in peptide synthesis. It can be used to introduce side chains or protect amino acids during the synthesis process, which is crucial for the production of peptides with precise structures.

Heterocycle Synthesis

The synthesis of heterocycles, which are rings containing at least one atom other than carbon, is another application1-(Bromomethyl)-4-chloro-2-methoxybenzene can participate in reactions that form these heterocyclic structures, which are common in many natural products and pharmaceuticals.

properties

IUPAC Name

1-(bromomethyl)-4-chloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIRCKXHQCBEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624852
Record name 1-(Bromomethyl)-4-chloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76283-12-0
Record name 1-(Bromomethyl)-4-chloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-4-chloro-2-methoxybenzene
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Synthesis routes and methods I

Procedure details

303 g of 4-chloro-2-methoxytoluene are dissolved in 1665 ml of carbon tetrachloride and, together with 355 g of N-bromosuccinimide, heated at reflux for 2 h while 4.0 g of AIBN are added. The solid is filtered off and washed with a small amount of carbon tetrachloride, the filtrate is concentrated, and the residue which remains is fractionated. 307 g of colorless oil are obtained (b.p. 103° C./1.5 mbar, m.p. 42-45° C.).
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4 g
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Synthesis routes and methods II

Procedure details

Bromination of 4-chloro-2-methoxytoluene by means of N-bromosuccinimide in boiling carbon tetrachloride in the presence of dibenzoyl peroxide produces 4-chloro-2-methoxybenzyl bromide as a colourless liquid which has a boiling point of 140°-145° C./13 mm Hg. Reaction of this compound with triethyl phosphite in boiling xylene turns it into diethyl 4-chloro-2-methoxybenzylphosphonate; this is a colourless, viscous liquid which has a boiling point of 132° C./0.1 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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